3-Thiophenecarboxaldehyde, 2-(tributylstannyl)-
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Overview
Description
3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- is an organotin compound that features a thiophene ring substituted with a formyl group and a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- can be synthesized through a multi-step process. One common method involves the stannylation of 3-thiophenecarboxaldehyde. The reaction typically employs a stannylating agent such as tributyltin chloride in the presence of a base like lithium diisopropylamide (LDA) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of organotin reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through reactions such as Stille coupling.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Stille Coupling: Utilizes palladium catalysts and organohalides to replace the tributylstannyl group with other substituents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the formyl group.
Reduction: Sodium borohydride or lithium aluminum hydride can reduce the formyl group to an alcohol.
Major Products
Substitution Products: Various substituted thiophenes depending on the organohalide used in Stille coupling.
Oxidation Products: Thiophene-3-carboxylic acid.
Reduction Products: 3-Thiophenemethanol.
Scientific Research Applications
3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of conductive polymers and other advanced materials.
Medicinal Chemistry: Investigated for its potential in drug development due to its unique reactivity and functional groups.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- involves its reactivity with various reagents. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon bonds. The formyl group can participate in nucleophilic addition reactions, leading to the formation of alcohols or other derivatives .
Comparison with Similar Compounds
Similar Compounds
3-Thiophenecarboxaldehyde: Lacks the tributylstannyl group, making it less versatile in substitution reactions.
2-Thiophenecarboxaldehyde: Similar structure but with the formyl group at a different position, affecting its reactivity.
2-(Tributylstannyl)thiophene: Lacks the formyl group, limiting its applications in certain synthetic routes.
Uniqueness
3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- is unique due to the presence of both a formyl group and a tributylstannyl group. This combination allows for a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and materials science .
Properties
CAS No. |
119485-59-5 |
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Molecular Formula |
C17H30OSSn |
Molecular Weight |
401.2 g/mol |
IUPAC Name |
2-tributylstannylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C5H3OS.3C4H9.Sn/c6-3-5-1-2-7-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; |
InChI Key |
SSMHFKUIMCGNAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CS1)C=O |
Origin of Product |
United States |
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